

Technical Guide: Physicochemical Characteristics of 4-Bromo-4'-heptylbiphenyl

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Compound of Interest

Compound Name: 4-Bromo-4'-heptylbiphenyl

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of **4-Bromo-4'-heptylbiphenyl** (CAS No. 58573-93-6). A critical intermediate in the synthesis of liquid crystals, this biphenyl derivative possesses a unique combination of a rigid biphenyl core and a flexible heptyl chain, which imparts specific material properties. While its primary application lies in materials science, the broader class of biphenyl derivatives has been explored for various biological activities. This document consolidates available data on its physical properties, synthesis, and spectral characterization. Although no direct involvement in signaling pathways or drug development has been identified for this specific compound, its structural motifs are of interest in medicinal chemistry. All quantitative data is presented in structured tables, and a generalized experimental protocol for its synthesis is provided.

Physicochemical Properties

4-Bromo-4'-heptylbiphenyl is a solid at room temperature, appearing as a white to almost white powder or crystal.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{19}H_{23}Br$	[2]
Molecular Weight	331.30 g/mol	
CAS Number	58573-93-6	[2] [3]
Melting Point	92.0 - 95.0 °C	[1] [4]
Boiling Point (Predicted)	406.2 ± 24.0 °C	[3] [4]
Density (Predicted)	1.157 g/cm³	[3] [4]
Solubility	Very faint turbidity in Toluene	[3] [4]
Purity	>97.0% (GC)	[1]
Storage Temperature	Room Temperature (Sealed in dry)	[3] [4]

Synthesis and Experimental Protocols

The primary synthetic route to **4-Bromo-4'-heptylbiphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for the creation of biaryl compounds.[\[5\]](#)

Generalized Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of **4-Bromo-4'-heptylbiphenyl** from 1,4-dibromobenzene and (4-heptylphenyl)boronic acid.

Materials:

- 1,4-dibromobenzene
- (4-heptylphenyl)boronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., sodium carbonate, potassium carbonate)

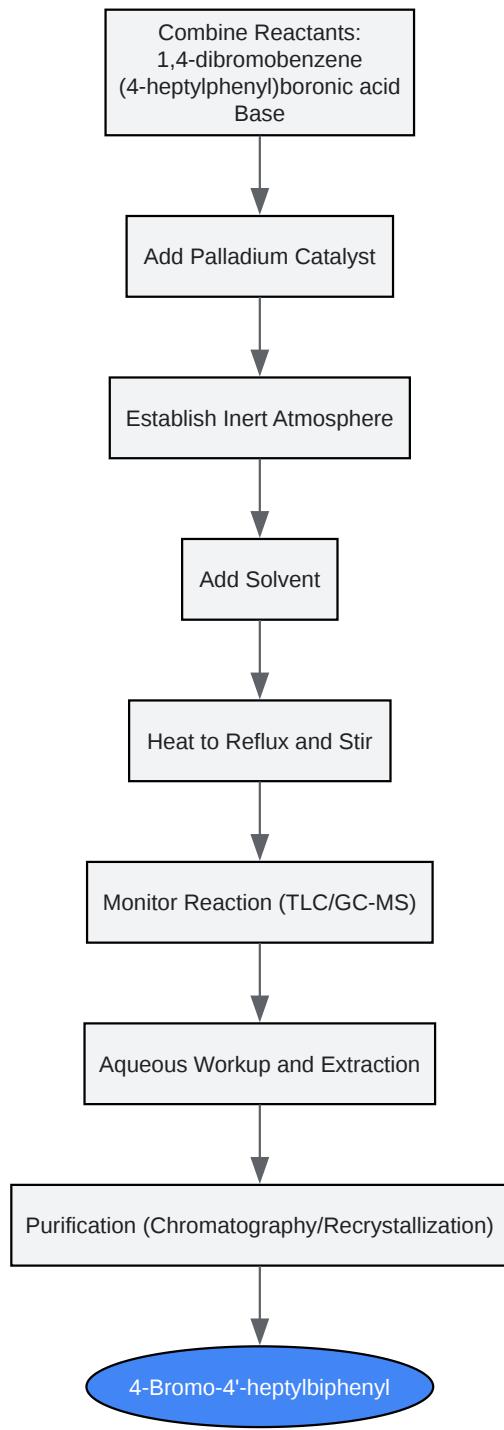
- Solvent (e.g., Toluene, 1,4-dioxane, ethanol/water mixture)
- Inert gas (e.g., Nitrogen, Argon)

Procedure:

- To a reaction flask, add 1,4-dibromobenzene, (4-heptylphenyl)boronic acid, and a suitable base.
- Add the palladium catalyst to the mixture.
- De-gas the flask and backfill with an inert gas.
- Add the solvent system to the flask.
- Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **4-Bromo-4'-heptylbiphenyl**.

Logical Workflow for Suzuki-Miyaura Synthesis

Workflow for Suzuki-Miyaura Synthesis of 4-Bromo-4'-heptylbiphenyl

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Caption: Generalized workflow for the synthesis of **4-Bromo-4'-heptylbiphenyl**.

Spectral Characterization

The structure of **4-Bromo-4'-heptylbiphenyl** can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data for this compound is not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the aliphatic protons of the heptyl chain. The aromatic region would likely display a series of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4'-disubstituted biphenyl system. The heptyl group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the phenyl ring, and a series of multiplets for the remaining methylene groups.
- ^{13}C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being downfield shifted. The seven distinct carbons of the heptyl chain would also be visible in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-4'-heptylbiphenyl** would show a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the heptyl chain.

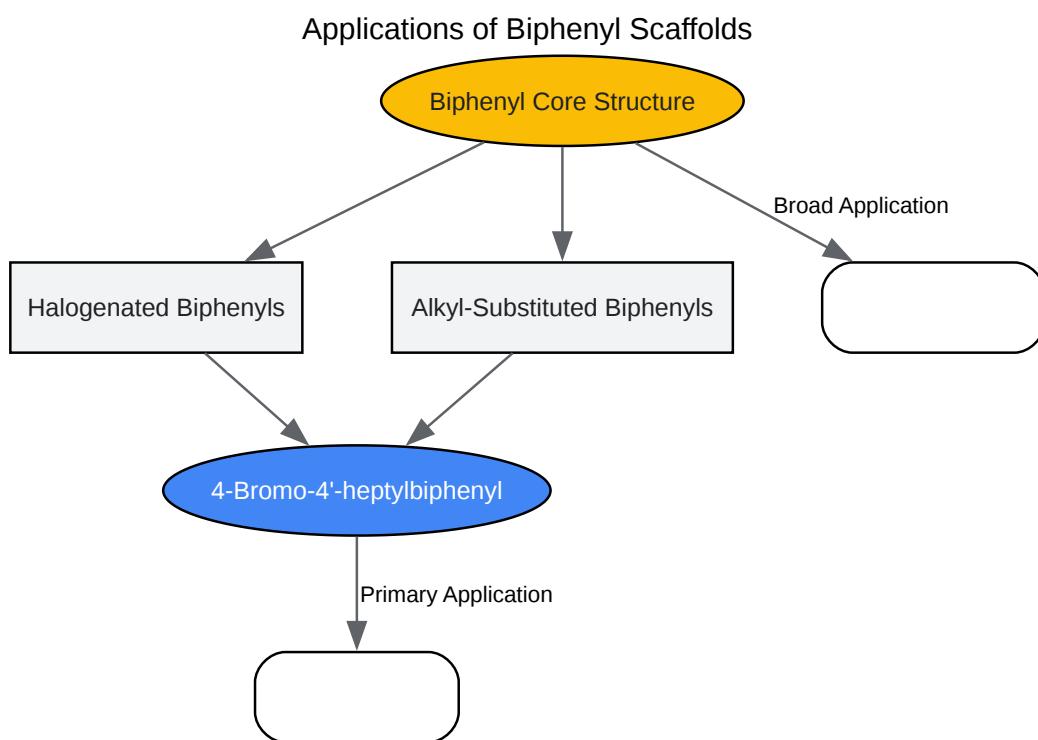
Applications and Relevance to Drug Development

The primary application of **4-Bromo-4'-heptylbiphenyl** is as a precursor in the synthesis of liquid crystals.^[1] Its structure allows for the creation of molecules with the necessary anisotropic properties for liquid crystalline phases.

While there is no direct evidence of **4-Bromo-4'-heptylbiphenyl** being used in drug development or having specific biological activity, the biphenyl moiety is a common scaffold in

medicinal chemistry. Biphenyl derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[6][7][8] The presence of a halogen atom and a lipophilic alkyl chain on the biphenyl core are features that can be modulated to influence pharmacological properties.[5] Therefore, **4-Bromo-4'-heptylbiphenyl** could potentially serve as a starting material or intermediate for the synthesis of novel, biologically active compounds.

Logical Relationship of Biphenyl Derivatives in Research



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Caption: Relationship of **4-Bromo-4'-heptylbiphenyl** to broader chemical classes and applications.

Conclusion

4-Bromo-4'-heptylbiphenyl is a well-defined chemical entity with established physicochemical properties. Its primary utility is in the field of materials science, specifically as a key building block for liquid crystals. While it does not have any known direct biological applications, its constituent chemical motifs are of significant interest in the field of drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals who may encounter it in their synthetic or developmental work. Further research could explore the potential for derivatization of **4-Bromo-4'-heptylbiphenyl** to create novel compounds with interesting biological activities.

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